Diponium bromide
Description
Historical Trajectories and Evolution of Quaternary Ammonium (B1175870) Compounds in Chemical Science
The history of quaternary ammonium compounds (QACs) in chemical science dates back to the early 20th century, with initial reports of their bactericidal properties emerging from the Rockefeller Institute in 1916 by Jacobs and Heidelberg. proquimia.compdihc.comenvironex.net.au Significant advancements occurred in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced the biocidal efficacy of these compounds, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first generation of QACs. proquimia.comenvironex.net.auirjmets.com
Subsequent generations of QACs emerged through various chemical modifications. The second generation, such as alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC), resulted from substituting hydrogen in the aliphatic ring with an ethyl group. proquimia.com The third generation, introduced around 1955, involved combinations of ADBAC and ADEBAC, improving biocidal activity and detergency while reducing toxicity. proquimia.com By 1965, technical advancements in chemical synthesis facilitated the development of the fourth generation, exemplified by didecyl dimethyl ammonium chloride (DDAC), which exhibited superior biocidal efficacy, especially in the presence of organic matter or hard water. proquimia.com The fifth generation comprises mixtures of DDAC and ADBAC, designed to broaden their spectrum of action against various microorganisms. proquimia.com More recent developments, including sixth and seventh-generation QACs (e.g., Bis-QACs and polymeric QACs), aim for increased efficacy, reduced toxicity, and lower cost, demonstrating better skin tolerance, environmental friendliness, and effectiveness at lower concentrations and shorter contact times. bioguardhygiene.in The evolution of QACs underscores a continuous effort to enhance their properties for diverse applications, including their use as disinfectants and in pharmaceutical contexts. bioguardhygiene.in
Structural Characteristics and Chemical Classifications of Diponium Bromide
This compound is chemically identified as 2-[(Dicyclopentylacetyl)oxy]-N,N,N-triethylethanaminium bromide. drugfuture.com Its molecular formula is C20H38BrNO2, and it has a molecular weight of 404.42 g/mol . drugfuture.comnih.govncats.io As a quaternary ammonium salt, it features a positively charged nitrogen atom bonded to four organic groups, which is characteristic of this class of compounds. nih.govncats.io Specifically, it is classified as a tetraalkylammonium salt, an organic compound containing a quaternary ammonium group substituted with four alkyl chains. contaminantdb.ca
The structure includes a bromide anion (Br-) as the counterion to the positively charged quaternary ammonium cation. ncats.iogenome.jp The presence of dicyclopentylacetyl and triethyl groups attached to the ethylethanaminium core contributes to its specific three-dimensional conformation and chemical reactivity. drugfuture.comncats.io
The computed properties of this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C20H38BrNO2 | PubChem nih.gov |
| Molecular Weight | 404.42 g/mol | PubChem nih.gov |
| Exact Mass | 403.2086 Da | KEGG DRUG genome.jp |
| Computed by | PubChem 2.2 | PubChem nih.gov |
| Computed by | Cactvs 3.4.8.18 | PubChem nih.gov |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | PubChem nih.gov |
| Heavy Atom Count | 24 | PubChem nih.gov |
| Rotatable Bond Count | 10 | PubChem nih.gov |
| Melting Point | 185-186°C | drugfuture.com |
| Solubility | Freely soluble in water | drugfuture.com |
Rationale for Advanced Research and Scholarly Significance of this compound
Advanced research into this compound is primarily driven by its classification as a muscarinic cholinergic receptor antagonist. ncats.iogenome.jpncats.io This pharmacological activity means it can block the action of acetylcholine (B1216132) at muscarinic receptors, which are crucial in various physiological processes. ncats.ioontosight.ai The ability to modulate cholinergic transmission makes this compound a compound of interest for understanding receptor-ligand interactions and designing compounds with specific pharmacological profiles. ontosight.ai
The scholarly significance of this compound extends to its potential as a tool in neuropharmacological studies, where understanding the precise mechanisms of muscarinic receptor antagonism can provide insights into nervous system function and dysfunction. Research findings, such as pharmacokinetic studies, have investigated its body elimination kinetics and metabolic pathways, including its rapid distribution phase and elimination rate. nih.gov These studies have also shown that this compound does not bind to erythrocytes but does bind to plasma proteins. nih.gov Such detailed pharmacokinetic profiles are vital for advanced drug development and understanding the compound's behavior within biological systems.
The ongoing research into this compound contributes to the broader field of medicinal chemistry by providing a model for exploring the structure-activity relationships of quaternary ammonium compounds and their interactions with biological targets. ontosight.ai Its inclusion in various chemical and pharmaceutical databases further highlights its relevance for continued investigation in advanced chemical research. nih.govncats.iocontaminantdb.cagenome.jpnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38NO2.BrH/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18;/h17-19H,4-16H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZXDFALMZGPTN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58875-33-5 (Parent), 15518-72-6 (Parent) | |
| Record name | Diponium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048797 | |
| Record name | Diponium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-81-2 | |
| Record name | Diponium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diponium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diponium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diponium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977A8K11XO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Synthesis Innovations for Diponium Bromide
Established Reaction Pathways and Procedural Optimizations in Diponium Bromide Synthesis
The synthesis of this compound (CAS Registry Number: 2001-81-2) typically involves the reaction of triethylamine (B128534) with a suitable alkylating agent, followed by bromination. smolecule.com Its chemical name is 2-[(dicyclopentylacetyl)oxy]-N,N,N-triethylethanaminium bromide. drugfuture.com Early preparation methods for this compound have been documented, including work by Barrelet et al. in Ind. Chim. Belge Suppl. (1959) and a Swiss patent (CH 344054) issued to Siegfried in 1960. drugfuture.com These foundational reports describe the initial pathways for its chemical preparation.
Novel Synthetic Route Development and Catalysis Studies
Current literature, as identified through comprehensive searches, does not provide detailed information on novel synthetic route developments or specific catalysis studies exclusively focused on the synthesis of this compound. Research in this area may be limited or not publicly detailed in the readily accessible scientific literature.
Exploration of Stereoselective Synthesis and Chiral Modifications
This compound, based on its established chemical structure, does not possess inherent chiral centers. Consequently, there is no specific information available in the surveyed literature regarding its stereoselective synthesis or any chiral modifications. While stereoselective synthesis is a critical area in organic chemistry for creating specific enantiomers or diastereomers, particularly for compounds with chiral centers, this concept does not directly apply to the achiral nature of this compound itself.
Chemical Reactivity and Derivatization Strategies for this compound Scaffolds
Detailed research findings on the chemical reactivity and specific derivatization strategies for this compound scaffolds in a synthetic context are not extensively documented in the available literature. While the compound is recognized in various pharmaceutical formulations and patents, these often refer to its inclusion or interaction within broader systems rather than its direct chemical modification or the synthesis of its derivatives through tailored synthetic routes.
Information regarding the deliberate synthesis of structurally modified this compound derivatives through specific chemical reactions is not explicitly detailed in the current search results. Although in vivo metabolic transformations of this compound have been observed, leading to the detection of metabolites in biological samples yaozh.com, these are biological processes rather than controlled synthetic derivatization strategies in a laboratory setting.
No specific functionalization studies aimed at creating tailored molecular architectures based on the this compound scaffold are detailed in the reviewed scientific literature. The focus in the available information tends to be on its known pharmacological properties as a complete entity rather than on its use as a scaffold for novel chemical entities.
Advanced Spectroscopic Characterization and Structural Elucidation of Diponium Bromide
Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, often to several decimal places. This precision allows for the unambiguous determination of a compound's elemental composition, even distinguishing between molecules with the same nominal mass but different atomic compositions msu.eduresearchgate.net. The "higher" resolution of HRMS, compared to conventional mass spectrometry, enables the measurement of exact masses rather than just nominal masses researchgate.net.
For Diponium bromide, the monoisotopic mass has been reported as 403.20859 Da or 403.209 g/mol contaminantdb.caresearchgate.netgoogle.comgoogleapis.comlibretexts.org. This exact mass, coupled with its molecular formula C20H38BrNO2, is critical for confirming the compound's identity and purity. The presence of bromine, an element with two naturally occurring isotopes (79Br and 81Br in an approximately 1:1 ratio), is particularly evident in mass spectrometry through characteristic isotopic patterns, where peaks differing by 2 mass units (m/z) will appear with nearly equal intensities msu.edudocbrown.infochemguide.co.uk.
Table 1: Exact Mass and Molecular Formula of this compound
| Property | Value | Source |
| Chemical Formula | C20H38BrNO2 | contaminantdb.caresearchgate.net |
| Monoisotopic Mass | 403.20859 Da (or 403.209 g/mol ) | contaminantdb.caresearchgate.netgoogle.comgoogleapis.comlibretexts.org |
| Average Molecular Mass | 404.425 g/mol (or 404.433 g/mol ) | google.comgoogleapis.commiamioh.edu |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structural features of a molecule by inducing its fragmentation and analyzing the resulting product ions acdlabs.comphysionet.org. While specific detailed experimental MS/MS fragmentation pathways for this compound are not explicitly provided in the available search results, predicted LC-MS/MS spectra for this compound are indicated to be available at 20V and 40V, negative mode contaminantdb.ca. These predicted spectra would typically show the mass-to-charge (m/z) ratios of fragment ions and their relative abundances, which are indicative of the molecule's structural components and the bonds that are preferentially cleaved.
Based on the known chemical structure of this compound, which is a quaternary ammonium (B1175870) salt containing an ester linkage and dicyclopentyl and triethyl groups, general fragmentation principles can be considered:
Quaternary Ammonium Moiety: Quaternary ammonium compounds often undergo characteristic α-cleavages (cleavage of a bond adjacent to the charged nitrogen atom) leading to the loss of neutral alkyl radicals or the formation of stable iminium ions libretexts.orgmiamioh.edu. The triethylammonium (B8662869) group (N+(CH2CH3)3) could lead to the successive loss of ethyl radicals or neutral ethylene (B1197577) molecules.
Ester Linkage: Esters typically fragment via cleavage of bonds adjacent to the carbonyl group (C=O) or through rearrangement reactions such as the McLafferty rearrangement if suitable γ-hydrogens are present libretexts.orgmiamioh.edu. Loss of the alkoxy group (-OR) is a common fragmentation pathway for esters.
Cyclopentyl Rings: Saturated cyclic structures like the cyclopentyl rings may undergo various ring-opening and ring-cleavage reactions, often leading to the loss of small neutral molecules or the formation of characteristic cyclic or acyclic fragments libretexts.org.
Table 2: Expected General Fragmentation Pathways in MS/MS for this compound (Conceptual)
| Functional Group | Expected Fragmentation Type | Potential Losses/Fragments (General) |
| Quaternary Amine | α-cleavage | Loss of ethyl radical, ethene |
| Ester | α-cleavage to carbonyl | Loss of alkoxy group (-OR) |
| Ester | McLafferty rearrangement | Neutral molecule loss (if applicable) |
| Cyclopentyl Rings | Ring cleavages | Various small neutral molecules |
X Ray Crystallography and Solid State Structural Investigations of Diponium Bromide
Single Crystal X-ray Diffraction for Atomic-Resolution Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is considered the gold standard for determining the atomic-resolution structure of crystalline materials. This technique involves exposing a single, well-ordered crystal to a beam of X-rays and analyzing the resulting diffraction pattern. From the angles and intensities of the diffracted beams, a three-dimensional electron density map can be generated, from which the precise positions of atoms, their chemical bonds, and thermal motion can be determined ebi.ac.uk.
For Diponium bromide, an SC-XRD study would typically reveal the exact conformation of its cation, 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium, and the spatial relationship of the bromide anion to this cation. Key structural parameters that would be determined include:
Space Group: The symmetry elements present in the crystal lattice.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal.
Atomic Coordinates: The precise three-dimensional positions of each atom within the unit cell.
Bond Lengths and Angles: Accurate measurements of interatomic distances and angles, providing insights into the molecular geometry and hybridization states.
Disorder: Identification and characterization of any static or dynamic disorder within the crystal structure.
Such data are fundamental for understanding the intrinsic molecular properties and how the molecules pack together in the solid state.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Characterization
Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline phases of a material, particularly when single crystals are difficult to obtain or for bulk material analysis. It involves directing X-rays at a powdered sample, which contains a multitude of randomly oriented crystallites rsc.org. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to each crystalline phase and serves as a "fingerprint" for identification rsc.org.
For this compound, PXRD would be employed to:
Identify Crystalline Phases: Confirm the presence of a crystalline form and distinguish it from amorphous material.
Characterize Polymorphism: Detect the existence of different crystalline forms (polymorphs) of this compound, which can have varying physical properties such as melting point, solubility, and stability.
Assess Crystallinity: Provide an indication of the degree of crystallinity in a sample.
Monitor Phase Transitions: Observe changes in crystalline structure under varying conditions (e.g., temperature, pressure). cam.ac.ukresearchgate.net
A typical PXRD pattern for this compound would consist of a series of diffraction peaks, each characterized by a specific 2θ angle, d-spacing (interplanar distance), and relative intensity.
Table 1: Typical Data from Powder X-ray Diffraction (Illustrative)
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| Peak 1 | d1 | I1 |
| Peak 2 | d2 | I2 |
| Peak 3 | d3 | I3 |
| ... | ... | ... |
(Note: Specific data for this compound are not available in the consulted literature. The table above serves as an illustrative example of the type of data obtained from PXRD.)
Analysis of Crystal Packing, Lattice Parameters, and Supramolecular Interactions
The crystal packing of a compound describes how individual molecules arrange themselves in three-dimensional space to form the crystal lattice. This arrangement is dictated by the intermolecular forces present. Lattice parameters, derived from X-ray diffraction, define the dimensions of the unit cell, which is the fundamental building block of the crystal structure rsc.orgresearchgate.net.
Ion-pairing: Direct electrostatic attraction between the quaternary ammonium (B1175870) nitrogen and the bromide anion.
π-π interactions: While less likely to be dominant in this specific structure due to the absence of extensive aromatic systems, if any planar moieties exist or are induced, they could contribute to stacking interactions yaozh.com.
Hydrogen Bonding Networks and Halogen Bonding in this compound Crystals
Hydrogen Bonding Networks: Hydrogen bonds are crucial intermolecular interactions that significantly influence crystal structures. In this compound, the primary source of hydrogen bond donors would be the C-H groups on the organic cation. The bromide anion, being a good hydrogen bond acceptor, would likely participate in C-H...Br hydrogen bonds cbsa-asfc.gc.cayaozh.comnih.govcam.ac.uk. These interactions, while weaker than conventional O-H...O or N-H...O hydrogen bonds, are known to form extensive networks that stabilize crystal structures and influence molecular packing. The specific geometry and strength of these C-H...Br interactions would depend on the local environment around the bromide ion and the acidity of the C-H protons.
Halogen Bonding in this compound Crystals: Halogen bonding (XB) is a specific type of non-covalent interaction involving an electrophilic region (σ-hole) on a covalently bonded halogen atom and a nucleophilic region (electron donor) on another atom or molecule. The strength and directionality of halogen bonds make them important in crystal engineering and supramolecular chemistry.
In the context of this compound, the bromide anion (Br⁻) itself can act as a halogen bond acceptor, interacting with a σ-hole on another halogen atom (if present in the crystal, though unlikely for this compound itself) or potentially with other electrophilic regions. While the bromide anion is typically an acceptor, the bromine atom in a covalently bonded system can act as a donor. Given that this compound contains a bromide anion, the primary role of the bromine in halogen bonding would be as an acceptor, interacting with a potential halogen bond donor in the crystal lattice, if such a donor were present (e.g., if co-crystallized with a halogenated compound). However, within the pure this compound crystal, direct halogen bonding involving the bromide anion as an acceptor to a covalent halogen bond donor from another Diponium molecule is less probable unless there are specific structural features that create such electrophilic regions on the carbon-bound halogens of the dicyclopentyl rings, which are not typically considered strong halogen bond donors. The more prominent interaction involving the bromide anion would likely be through C-H...Br hydrogen bonding and electrostatic interactions with the quaternary ammonium cation.
The detailed characterization of both hydrogen bonding networks and potential halogen bonding in this compound would necessitate a high-resolution single-crystal X-ray diffraction study, which would provide the precise atomic positions and intermolecular distances required to identify and quantify these interactions.
Theoretical and Computational Chemistry Approaches for Diponium Bromide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, primarily based on quantum mechanics, are essential for predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or approximations thereof) to describe the distribution of electrons within a molecule, which dictates its chemical and physical properties longdom.orgresearchgate.net.
Density Functional Theory (DFT) and ab initio methods are widely employed quantum chemical techniques for investigating molecular properties. DFT, a popular method, calculates the excited states of molecules based on the time-dependent density of a system numberanalytics.com. It is particularly effective for larger systems due to its favorable computational scaling compared to more computationally intensive ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) researchgate.netcapes.gov.br. For organic salts and quaternary ammonium (B1175870) compounds, DFT and ab initio calculations are used to optimize molecular geometries, determine electronic properties, and calculate thermodynamic parameters researchgate.netcapes.gov.brmdpi.comnih.govmdpi.comappliedmineralogy.comscilit.comresearchgate.net.
For Diponium bromide, these methods can predict:
Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Studies on other organic and quaternary ammonium salts show that quantum chemical calculations can provide geometrical parameters comparable to experimental X-ray diffraction data researchgate.netmdpi.com.
Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO energies), which are crucial for understanding reactivity, electron donation, and acceptance capabilities researchgate.netmdpi.commdpi.com. For instance, studies on quaternary ammonium surfactants have shown that a lower band gap energy (the difference between LUMO and HOMO) indicates higher reactivity as a donor-acceptor contributor mdpi.com.
Charge Distribution: Analyzing atomic charges and molecular electrostatic potential (MESP) maps to understand the distribution of electron density and potential sites for intermolecular interactions researchgate.netmdpi.comappliedmineralogy.com. This is particularly relevant for ionic compounds like this compound, where the charge on the quaternary nitrogen and the bromide anion plays a significant role in its interactions.
Thermodynamic Properties: Predicting enthalpies of formation, Gibbs free energies, and entropies, which are vital for assessing molecular stability and reaction feasibility researchgate.net.
Illustrative Data Table: Predicted Electronic Properties (Hypothetical for this compound)
| Property | Value (Units) | Method/Basis Set (Example) | Insights |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) | Electron-donating ability |
| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) | Electron-accepting ability |
| Band Gap (LUMO-HOMO) | 5.3 eV | B3LYP/6-31G(d) | Molecular reactivity; lower values indicate higher reactivity mdpi.com |
| Dipole Moment | 8.2 Debye | B3LYP/6-31G(d) | Molecular polarity and intermolecular interactions |
| Most Positive Charge (N) | +0.8 e | B3LYP/6-31G(d) | Localized positive charge on quaternary nitrogen, influencing interactions |
| Most Negative Charge (Br) | -0.9 e | B3LYP/6-31G(d) | Localized negative charge on bromide, influencing interactions |
Note: In a truly interactive environment, this table would allow sorting and filtering based on properties or methods.
Computational spectroscopy involves using quantum chemical methods to predict various spectroscopic parameters, such as UV-Vis, IR, Raman, and NMR spectra numberanalytics.commdpi.comchemrxiv.orgfrontiersin.org. Time-Dependent Density Functional Theory (TD-DFT) is a popular method for calculating the excited states of molecules, which are directly related to UV-Vis absorption spectra numberanalytics.com. For organic compounds, computational methods can analyze electronic structure by studying absorption spectra, providing insights into molecular orbitals and electronic transitions numberanalytics.com.
For this compound, computational spectroscopy can:
Predict Vibrational Spectra (IR/Raman): Calculating vibrational frequencies and intensities allows for the assignment of experimental peaks to specific molecular motions, aiding in structural characterization mdpi.com. Comparison of computed constants with experimental data helps validate theoretical models frontiersin.org.
Predict Electronic Spectra (UV-Vis): Simulating UV-Vis spectra can reveal electronic transitions (e.g., π → π* transitions) and provide insights into the molecule's electronic structure and potential chromophores numberanalytics.com.
Predict NMR Parameters: Calculating chemical shifts and coupling constants can assist in the interpretation of experimental NMR spectra, which is crucial for confirming molecular structure and conformation capes.gov.br.
The accuracy of these predictions can be validated by comparing them with experimental spectroscopic data. This iterative process of prediction and validation helps refine computational models and provides deeper insights into molecular properties mdpi.comfrontiersin.org.
Computational transition state analysis is a critical application of quantum chemistry for understanding reaction mechanisms solubilityofthings.comrsc.orgumn.edu. This involves identifying and characterizing transition states (TSs), which are high-energy, fleeting arrangements of atoms that represent the peak of the energy barrier between reactants and products solubilityofthings.com. By locating these saddle points on the potential energy surface and tracing intrinsic reaction coordinate (IRC) pathways, chemists can elucidate the step-by-step molecular transformations rsc.org.
For this compound, if it were to undergo a chemical transformation, computational transition state analysis would involve:
Locating Transition States: Employing algorithms to find first-order saddle points on the potential energy surface, which correspond to transition states rsc.org. This is often a challenging problem due to the difficulty of constructing an initial structure and high computational costs researchgate.net.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state (activation energy, Ea), which directly relates to the reaction rate solubilityofthings.com. A higher activation energy implies a slower reaction rate solubilityofthings.com.
Analyzing Transition State Geometries: Understanding the structural features of the transition state provides key insights into how bonds are breaking and forming during the reaction solubilityofthings.comumn.edu.
Exploring Reaction Pathways: Using IRC calculations to confirm that a located transition state connects specific reactants to specific products, thus mapping out the entire reaction pathway rsc.org.
Computational chemistry has been used to investigate properties of complexes and elucidate structures of intermediates or transition states in mechanistic studies of organic reactions rsc.orgumn.eduresearchgate.net. This allows for the design of more efficient synthetic pathways and a greater control over chemical reactions solubilityofthings.com.
Computational Spectroscopic Property Prediction and Validation against Experimental Data
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior, conformational changes, and interactions with their environment mdpi.comeasychair.org. Unlike quantum chemical calculations that typically focus on static structures or small systems, MD simulations can handle larger systems, including solvent molecules, and explore time-dependent phenomena easychair.org.
The behavior of molecular systems, especially ionic compounds like this compound, is significantly influenced by their solvent environment mdpi.comeasychair.org. MD simulations are powerful tools for investigating these solvent effects at the atomic level, offering detailed insights into solute-solvent interactions and dynamics easychair.org.
For this compound, MD simulations in various solvent environments (e.g., water, organic solvents, ionic liquids) can reveal:
Solvation Structure: How solvent molecules arrange themselves around the Diponium cation and bromide anion, including radial distribution functions (RDFs) and coordination numbers nih.govrsc.org.
Solvation Dynamics: The time-dependent reorganization of solvent molecules around the ions, which influences transport properties like diffusion and conductivity mdpi.comeasychair.org.
Solvent-Induced Conformational Changes: How the polarity, hydrogen bonding ability, and dielectric constant of the solvent influence the conformational preferences of the flexible Diponium cation easychair.orgfrontiersin.org. For instance, studies on tetraalkylammonium ions have shown that carbon chain conformations at the quaternary center are sensitive to the microenvironment capes.gov.br.
Interionic Interactions: The strength and nature of interactions between the Diponium cation and its bromide counterion, as well as with other ions present in solution. This is crucial for understanding the behavior of this compound as an organic salt.
Illustrative Data Table: Solvation Properties in Different Solvents (Hypothetical for this compound)
| Solvent | Solvation Free Energy (kcal/mol) | Hydration Shell Thickness (Å) | Diffusion Coefficient (10⁻⁵ cm²/s) | Insights |
| Water | -75.0 | 3.5 | 0.8 | Strong hydration, high mobility |
| Methanol | -60.0 | 4.0 | 0.5 | Moderate solvation, reduced mobility compared to water |
| Acetonitrile | -45.0 | 4.2 | 0.3 | Weaker solvation, lower mobility, potential for ion pairing |
Note: In a truly interactive environment, this table would allow sorting and filtering based on properties or solvents.
Conformational searching aims to identify all accessible low-energy conformations of a molecule, which dictate its flexibility and functionality acs.orgresearchgate.netoup.com. For flexible molecules like this compound, which contains multiple rotatable bonds, exploring the conformational space is crucial. Energy minimization is a key step in this process, where the geometry of a conformation is optimized to its nearest local energy minimum on the potential energy surface acs.orgresearchgate.netnih.gov.
For this compound, conformational searching and energy minimization studies using MD simulations or specialized algorithms can:
Identify Stable Conformers: Systematically explore the potential energy surface to find all energetically favorable conformers acs.orgresearchgate.net. This is particularly important for large organic molecules where a combinatorial explosion of possible conformers can occur acs.orgchemrxiv.org.
Determine Global and Local Minima: Distinguish between the lowest energy conformation (global minimum) and other stable conformations (local minima) chemrxiv.org.
Assess Conformational Flexibility: Understand the barriers to rotation around single bonds and the ease with which the molecule can interconvert between different conformers capes.gov.br. For instance, studies on tetraethylammonium (B1195904) ions have predicted small energy differences between stable conformers and torsion barriers for interconversion capes.gov.br.
Influence of Force Fields: Different force fields (e.g., MM2, MM3, MMFF94, AMOEBA) are used in conformational analysis and searching, with varying performances depending on the molecular system researchgate.net. Choosing an appropriate force field is crucial for accurate results.
Integration with Quantum Chemistry: Often, conformations identified by MD or force-field-based conformational searches are further refined and their energies calculated more accurately using quantum chemical methods acs.orgchemrxiv.org.
Illustrative Data Table: Conformational Energies (Hypothetical for this compound)
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Insights |
| A | 0.0 | 60 | -120 | Global minimum, most stable conformation |
| B | 0.5 | 180 | 90 | Local minimum, slightly higher energy, accessible at room temperature |
| C | 1.2 | -30 | 45 | Local minimum, higher energy, less populated at equilibrium |
Note: In a truly interactive environment, this table would allow sorting and filtering based on conformer properties.
Simulation of this compound in Different Solvent Environments
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
Cheminformatics, also known as chemoinformatics, integrates principles from physical chemistry, computer science, and information science to address a variety of chemical problems using "in silico" techniques wikipedia.orgencyclopedia.pub. This field is instrumental in drug discovery, aiding in the design of combinatorial libraries, structure-based drug design, and data analysis wikipedia.orgneovarsity.org. A key application within cheminformatics is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models establish mathematical relationships between a compound's chemical structure and its biological activity or other properties wikipedia.orgresearchgate.net. By correlating molecular descriptors with observed activities, QSAR allows for the prediction of new compounds' properties, thereby streamlining the drug discovery process wikipedia.orgencyclopedia.pub.
Development of Predictive Models for Molecular Binding and Interaction Potentials
Predictive models are developed to forecast how a molecule like this compound might interact with biological targets or exhibit specific activities. In the context of this compound, QSAR models have been developed to predict its antitrichomonal activity researchgate.netuclv.edu.cusciforum.net. These models utilize molecular descriptors to quantify structural features, which are then correlated with the observed biological response. For instance, studies have employed linear discriminant analysis (LDA)-based QSAR models using non-stochastic and stochastic atom-type quadratic indices to predict the antitrichomonal activity of various compounds, including this compound uclv.edu.cu.
The performance of these LDA-based QSAR models, which included this compound in their datasets, demonstrated high predictive capabilities. For example, models using non-stochastic and stochastic indices were able to classify chemicals in training sets with 87.91% and 89.01% correctness, respectively, and in test sets with 87.50% and 84.38% correctness sciforum.net. This compound itself showed high predicted antitrichomonal activity in these models, with predicted values of 98.12% and 56.84% using non-stochastic and stochastic atom-type quadratic indices, respectively uclv.edu.cu.
Table 1: Predicted Antitrichomonal Activity of this compound by LDA-QSAR Models
| Compound | Non-Stochastic Atom-Type Quadratic Index (%) | Stochastic Atom-Type Quadratic Index (%) |
| This compound | 98.12 uclv.edu.cu | 56.84 uclv.edu.cu |
These models are valuable for identifying potential drug candidates by predicting their activity based on their molecular structure, thereby reducing the need for extensive experimental testing sciforum.net.
Virtual Screening Strategies for Analogous Compound Discovery
Virtual screening is a computational technique used to search large databases of chemical structures for compounds that are likely to possess desired properties or activities wikipedia.org. This approach significantly accelerates the discovery of new lead compounds by filtering out unlikely candidates in silico neovarsity.orgnih.gov. In the case of this compound, the developed QSAR models were applied in virtual screening protocols to identify new lead antitrichomonal compounds uclv.edu.cusciforum.net.
The classification functions derived from these QSAR models were applied to screen libraries of compounds. For example, in one study, the models were used for the virtual screening of 12 compounds already proven against Trichomonas vaginalis, correctly classifying 10 out of 12 (83.33%) and 9 out of 12 (75.00%) of the chemicals sciforum.net. Furthermore, these functions were applied to a library of twenty-one chemicals to find new antitrichomonal agents, achieving a correct classification rate of 95.24% for both models when compared to experimental results sciforum.net. This demonstrates the effectiveness of such computational screening in identifying analogous compounds with similar biological activity to compounds like this compound.
Mechanistic Investigations of Molecular and Cellular Interactions of Diponium Bromide Pre Clinical Focus
Ligand-Receptor Binding Kinetics and Thermodynamics (e.g., Muscarinic Acetylcholine (B1216132) Receptors)
Diponium bromide functions as a muscarinic cholinergic receptor antagonist. mims.comwikidata.orgncats.io Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) comprising five subtypes (M1-M5) that mediate the physiological actions of acetylcholine. fishersci.co.uknih.govgenome.jpgoogle.com These receptors are broadly expressed throughout the central and peripheral nervous systems. nih.govmdc-berlin.de
While this compound is known to interact with muscarinic receptors, specific detailed ligand-receptor binding kinetics (e.g., association rates (kon), dissociation rates (koff)) or thermodynamic parameters (e.g., binding enthalpy, entropy) for this compound itself are not extensively detailed in the provided literature. However, studies on other muscarinic antagonists, such as tiotropium (B1237716) bromide and glycopyrrolate, highlight the importance of slow dissociation kinetics from muscarinic receptors for prolonged action. openrespiratorymedicinejournal.comnih.gov The affinity of various muscarinic antagonists for intestinal muscarinic receptors has been reported in the nanomolar range. researchgate.net this compound's classification as a muscarinic antagonist implies its ability to bind these receptors to exert its pharmacological effect. mims.comwikidata.orgncats.io
Signal Transduction Pathway Perturbations in In Vitro Cellular Models
Muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. fishersci.co.uknih.govgenome.jpgoogle.com Specifically, M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate and intracellular calcium mobilization. genome.jpgoogle.commdpi.com Conversely, M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase activity and modulate ion channel conductance. nih.govgenome.jpgoogle.commdpi.com
As an antagonist, this compound would perturb these signal transduction pathways by competitively or non-competitively inhibiting the binding of acetylcholine to its respective muscarinic receptor subtypes. mims.comwikidata.orgncats.io This blockade would prevent the conformational changes in the receptor's intracellular domain that normally initiate the signaling cascade. wikipedia.org Consequently, the downstream effects, such as changes in phospholipase C activity, cAMP levels, and calcium homeostasis, would be attenuated or abolished in cellular models. google.comwikipedia.org
Ion Channel Permeability and Gating Mechanism Analysis
Ion channels are crucial for regulating cellular excitability and ion flow across membranes, with their function controlled by gating mechanisms. Channel blockers can inhibit ion channel function by binding within the channel pore and influencing gating transitions.
While this compound is a quaternary ammonium (B1175870) derivative, a class of compounds that includes some calcium channel blockers, direct evidence specifically linking this compound to the modulation of ion channel permeability or gating mechanisms is not explicitly detailed in the provided search results. Other quaternary ammonium derivatives, such as pinaverium (B1222119) bromide and otilonium (B12848) bromide, are known to act as calcium channel blockers, particularly L-type voltage-dependent calcium channels, thereby relaxing gastrointestinal smooth muscle. researchgate.netmacsenlab.comwikipedia.orgmims.com Otilonium bromide also binds to muscarinic and tachykinin receptors and inhibits L- and T-type calcium channels. mims.comwikipedia.org Given that this compound exerts antispasmodic action, it is plausible that it might share some ion channel modulating properties with other compounds in its class, especially those targeting gastrointestinal smooth muscle. However, without specific studies on this compound, its direct impact on ion channel permeability and gating remains to be fully elucidated.
In Vitro Biological Assay Development for Mechanistic Elucidation (e.g., anti-parasitic activity at a molecular level)
This compound has been investigated for its anti-parasitic activity, particularly against Trichomonas vaginalis, an anaerobic, flagellated protozoan responsible for trichomoniasis. pharmakb.commims.comguidetopharmacology.orgsmolecule.comnih.govplos.orgnzytech.com This research has involved the development and application of in vitro biological assays and computational screening methods for mechanistic elucidation.
Quantitative Structure-Activity Relationship (QSAR) models, based on linear discriminant analysis (LDA) and molecular descriptors, have been employed to predict the antitrichomonal activity of various compounds, including this compound. pharmakb.commims.comguidetopharmacology.orgsmolecule.com These computational models aim to identify new lead drug-like compounds even when their precise mechanism of action is initially unknown. mims.comguidetopharmacology.org
The predicted antitrichomonal activity of this compound, based on these QSAR models, has been reported with high classification percentages. For instance, in one study, this compound was associated with a predicted antitrichomonal activity of 98.12% (non-stochastic index) and 56.84% (stochastic index) pharmakb.com. Another study reported a predicted activity of -99.91% for this compound in a test set using atom-type linear indices mims.comguidetopharmacology.org. Subsequent in vitro evaluations of selected compounds from these screenings were conducted to corroborate the theoretical predictions. pharmakb.commims.comguidetopharmacology.org
Target-Specific Biochemical Assays
For the anti-parasitic activity, the in vitro biological assays typically involve assessing the viability of Trichomonas vaginalis protozoa after exposure to the compounds. guidetopharmacology.orgnih.govfrontiersin.org These assays measure the reduction in viable protozoa at various concentrations over time. guidetopharmacology.orgnih.govfrontiersin.org For example, Trichomonas vaginalis isolates are cultured in appropriate media, and compounds are added at different concentrations, with viable protozoa then assessed at specific time points (e.g., 24 and 48 hours). guidetopharmacology.orgfrontiersin.org
While these cellular assays confirm the anti-parasitic effect, the provided information does not detail specific biochemical assays that directly elucidate this compound's molecular target within Trichomonas vaginalis. In contrast, the mechanism of action for metronidazole, a common antitrichomonal drug, involves its anaerobic reduction by pyruvate-ferredoxin oxidoreductase in the parasite's hydrogenosomes, leading to cytotoxic nitro radical-ion intermediates that disrupt DNA strands. mims.com Further target-specific biochemical assays would be necessary to fully unravel the molecular mechanism by which this compound exerts its antitrichomonal effect.
Predicted Antitrichomonal Activity of this compound
The following table presents predicted antitrichomonal activity values for this compound based on quantitative structure-activity relationship (QSAR) models. These values reflect the theoretical likelihood of activity rather than direct experimental inhibition percentages.
| Compound | Predicted Antitrichomonal Activity (Non-Stochastic Index) | Predicted Antitrichomonal Activity (Stochastic Index) |
| This compound | 98.12% pharmakb.com | 56.84% pharmakb.com |
| This compound | -99.91% mims.comguidetopharmacology.org | -97.04% mims.com |
Note: The negative values in some predictions (e.g., -99.91%) typically represent a high probability of being classified as "active" when the classification threshold is set relative to a baseline, indicating a strong predicted effect within the model's framework.
Cell-Based Assays for Receptor Activation/Deactivation Profiling
Cell-based assays are fundamental tools in preclinical research, offering a high-throughput and physiologically relevant platform to assess the interaction of compounds with specific receptors. For this compound, these assays have largely focused on its known antimuscarinic and calcium channel inhibitory activities.
Muscarinic Receptor Profiling
This compound is recognized as an anticholinergic agent, and its antimuscarinic activity has been a key area of investigation. In various antimuscarinic tests, its activity has been found to be comparable to that of atropine (B194438) and superior to papaverine. This antimuscarinic effect was further substantiated through binding experiments conducted in gastrointestinal preparations. researchgate.net
While specific quantitative data (e.g., IC50 or Ki values) detailing this compound's affinity for individual muscarinic receptor subtypes (M1, M2, M3, etc.) in isolated cell-based assays are not explicitly detailed in the readily available literature, its classification within the quaternary ammonium derivatives provides context. Other compounds in this class, such as cimetropium (B130472) bromide and otilonium bromide, have shown significant affinities for muscarinic receptors. For instance, cimetropium bromide exhibited an affinity for intestinal muscarinic receptors in the range of 70-100 nM, while otilonium bromide demonstrated an IC50 of 1220 nM for M2 receptors in rat colon. researchgate.net
Cell-based assays designed to profile muscarinic receptor activation or deactivation typically involve cell lines engineered to express specific muscarinic receptor subtypes. These assays often monitor changes in intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) or calcium ions (Ca2+), which are modulated upon receptor activation or inhibition. For example, G-protein coupled receptor (GPCR) activation, including muscarinic receptors, can be measured by monitoring changes in cAMP levels or intracellular Ca2+ triggered by inositol 1,4,5-triphosphate (IP3). innoprot.combmglabtech.com Reporter gene assays, where a reporter gene (e.g., β-lactamase) is expressed under the control of a receptor-responsive element, can also be utilized to quantify receptor activity. thermofisher.com
Calcium Channel Profiling
Beyond its antimuscarinic properties, this compound is also categorized among compounds that can exert calcium channel inhibition. researchgate.net This mechanism is crucial for its spasmolytic effects, particularly in smooth muscle tissues. While direct, specific cell-based assay data for this compound's interaction with calcium channels is not widely reported with quantitative values, the actions of related quaternary ammonium derivatives offer insights into this mechanism.
For example, pinaverium bromide has been shown to block L-type calcium channels by interacting with the α1 subunit, while otilonium bromide can interact with the β subunit of the channel. researchgate.net These interactions lead to the inhibition of calcium entry into smooth muscle cells, which is a primary pathway for triggering contractile activity. researchgate.net In rat colon, otilonium bromide demonstrated an IC50 of 1020 nM for L-calcium channels, and pinaverium bromide had a Ki of 680 nM in rat ileum. researchgate.net Cell-based assays for calcium channel activity commonly involve the use of fluorescent calcium indicators to directly measure changes in intracellular calcium concentrations in response to compound application. innoprot.com
General Methodologies for Receptor Profiling
The overarching principles of cell-based assays for receptor profiling are highly adaptable. These assays provide a reliable, rapid, and sensitive method for analyzing the intracellular status of receptors upon exposure to drug candidates or other stimuli. thermofisher.com They allow for the measurement of receptor activation or inhibition by compounds and are instrumental in determining compound potency and selectivity. thermofisher.comnih.gov
Common approaches include:
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase, β-lactamase) whose expression is driven by a promoter containing response elements specific to the target receptor. Upon ligand binding and receptor activation, the reporter gene is expressed, and its activity is quantified, providing a measure of receptor function. thermofisher.comnih.gov
Second Messenger Assays: For GPCRs, assays that measure changes in downstream signaling molecules like cAMP, IP1, or intracellular Ca2+ are widely used. These assays often employ fluorescence- or luminescence-based readouts to detect changes in the concentration of these second messengers. innoprot.combmglabtech.com
Binding Assays: While often performed with isolated membranes, cell-based binding assays can also be used to determine the affinity of a compound for a receptor on intact cells, often using radiolabeled or fluorescent ligands.
These methodologies enable the detailed characterization of a compound's interaction with its molecular targets, providing critical data for preclinical drug development.
Illustrative Data Table: Receptor Affinity/Activity in Cell-Based Assays
The following table illustrates the type of data that would be generated from cell-based assays for receptor activation/deactivation profiling of compounds like this compound. Please note that specific quantitative data for this compound across these exact assays were not found in the provided search results. Data for related compounds are included as examples of the expected output from such studies.
| Compound Name | Receptor Target (Subtype) | Cell Line Used (Example) | Assay Type (Example) | IC50 / Ki (nM) (Example) | Effect (Agonist/Antagonist/Inhibitor) | Reference (Example) |
| This compound | Muscarinic Receptors | N/A | Binding / Functional Assay | Data Not Explicitly Reported | Antagonist | researchgate.net |
| This compound | L-Type Calcium Channels | N/A | Calcium Flux Assay | Data Not Explicitly Reported | Inhibitor | researchgate.net |
| Cimetropium Bromide | Intestinal Muscarinic Receptors | N/A (Gastrointestinal Prep.) | Binding Experiment | 70-100 | Antagonist | researchgate.net |
| Otilonium Bromide | M2 Muscarinic Receptor | Rat Colon | Binding Experiment | 1220 | Antagonist | researchgate.net |
| Otilonium Bromide | L-Type Calcium Channels | Rat Colon | Functional Assay (Calcium Flux) | 1020 | Inhibitor | researchgate.net |
| Pinaverium Bromide | L-Type Calcium Channels | Rat Ileum | Binding Experiment | 680 | Inhibitor | researchgate.net |
| Umeclidinium Bromide | Human M1, M2, M3 Receptors | CHO Cells | Competitive Antagonism Assay | Affinity Demonstrated | Antagonist | yaozh.com |
Advanced Analytical Methodologies for Diponium Bromide Research
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic detectors, offering more comprehensive analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and quantification of Diponium bromide in complex mixtures, offering superior sensitivity and selectivity compared to standalone chromatographic methods biomedres.usnih.govnih.govirg-wp.comunifr.chresearchgate.netnih.govnih.govspectroscopyonline.com. Given that this compound is a quaternary ammonium (B1175870) salt, it is well-suited for LC-MS analysis, particularly with electrospray ionization (ESI), which is effective for polar and semi-polar compounds nih.govnih.govthermofisher.com.
LC-MS/MS (tandem mass spectrometry) provides enhanced specificity and sensitivity, making it ideal for:
Identification and Structural Elucidation: By analyzing fragmentation patterns (MS/MS spectra), the molecular structure of this compound and its impurities or metabolites can be confirmed thermofisher.comnih.gov. High-resolution mass spectrometry (HRMS) further aids in determining empirical formulae thermofisher.com.
Quantification in Complex Matrices: LC-MS/MS methods are routinely developed and validated for the precise quantification of QACs in various matrices, including biological samples (e.g., serum, urine, brain tissue) and environmental samples nih.govnih.govunifr.chnih.govnih.gov. Method limits of detection (MLODs) and quantification (MLOQs) can be very low, in the nanogram per milliliter range nih.govnih.gov.
Impurity Profiling: LC-MS is more sensitive than HPLC-UV for impurity detection, capable of detecting impurities at concentrations as low as 0.001% biomedres.usirg-wp.com. This is critical for ensuring pharmaceutical quality and regulatory compliance irg-wp.comnih.gov.
Common chromatographic columns used with LC-MS for QACs include reversed-phase (C8 and C18) and mixed-mode columns, with mobile phases often containing modifiers like ammonium formate (B1220265) or formic acid nih.govresearchgate.netnih.gov. Multiple reaction monitoring (MRM) is a standard acquisition mode in LC-MS/MS for targeted quantification, offering high precision and low bias nih.govnih.gov.
As previously noted, intact this compound is not typically analyzed by GC-MS due to its low volatility. However, GC-MS is a powerful technique for the profiling of volatile metabolites, degradation products, or volatile impurities related to this compound, especially after appropriate sample preparation, including derivatization to convert non-volatile compounds into volatile derivatives floridadep.govresearchgate.netfrontiersin.orgmdpi.comnih.govweinobst.atuwl.ac.uk.
GC-MS offers excellent chromatographic resolution and reproducible mass spectral fingerprints, making it a reliable tool for metabolomics and the identification of unknown volatile compounds frontiersin.orgnih.govuwl.ac.ukmissouri.edu.
Applications in the context of this compound research might include:
Volatile Impurity Analysis: Detecting and quantifying volatile organic compounds that may be present as impurities from synthesis or storage floridadep.govresearchgate.net.
Degradation Product Analysis: Identifying volatile degradation products formed under various stress conditions.
Metabolite Profiling: In studies involving the metabolism of this compound, if volatile metabolites are produced, GC-MS can be used for their targeted or non-targeted profiling frontiersin.orgmdpi.comnih.gov. This often involves techniques like solid-phase microextraction (SPME) for sample introduction mdpi.comembrapa.br.
GC-MS systems, often coupled with quadrupole or time-of-flight (TOF) mass spectrometers, provide high resolution and mass accuracy, facilitating the deconvolution of co-eluting peaks and identification of trace-level compounds in complex matrices nih.govuwl.ac.ukmissouri.edu.
Environmental Chemistry and Degradation Studies of Diponium Bromide
Photodegradation Pathways and Kinetics under Simulated Environmental Conditions
Photodegradation is a significant pathway for the breakdown of many organic compounds in the environment, particularly in aquatic and atmospheric systems, through direct or indirect exposure to sunlight. Direct photodegradation occurs when a molecule absorbs light energy and undergoes a chemical transformation. Indirect photodegradation involves the reaction of the compound with photochemically produced reactive species (e.g., hydroxyl radicals, singlet oxygen).
Despite the general importance of photodegradation, specific research on the photodegradation pathways and kinetics of Diponium bromide under simulated environmental conditions (e.g., using solar simulators or controlled UV light exposure) is not available in the current scientific literature. Therefore, detailed research findings or kinetic data tables related to the light-induced degradation of this compound cannot be provided.
Persistence and Environmental Fate Modeling
The persistence of a chemical compound in the environment refers to the length of time it remains in its original form before degradation or transformation. Environmental fate modeling uses mathematical models to predict the distribution, transport, and transformation of chemicals in various environmental compartments (air, water, soil, sediment) based on their physicochemical properties and degradation rates. Such models are essential for assessing potential long-term environmental risks.
Adsorption and Leaching Behavior in Soil and Aquatic Systems
Adsorption to soil particles and sediments, and leaching through soil profiles into groundwater, are key processes influencing the mobility and bioavailability of chemicals in terrestrial and aquatic environments. Adsorption is influenced by factors such as soil organic matter content, clay content, pH, and the chemical's polarity and charge nih.gov. Leaching potential is inversely related to adsorption and directly related to water solubility and soil hydraulic properties.
While bromide ions are known to be relatively mobile in soil and are often used as conservative tracers due to their limited adsorption under certain pH conditions, the behavior of the intact this compound molecule, a quaternary ammonium (B1175870) salt, would depend on its specific interactions with soil components. However, no dedicated studies investigating the adsorption and leaching behavior of this compound in various soil types or aquatic systems have been identified in the scientific literature. Therefore, no specific data or research findings on its adsorption coefficients, leaching rates, or transport behavior in environmental systems can be provided.
Compound Information
Emerging Research Directions and Interdisciplinary Applications of Diponium Bromide
Design of Next-Generation Functional Materials Utilizing Quaternary Ammonium (B1175870) Moieties
The incorporation of quaternary ammonium moieties into polymers is a promising strategy for creating advanced functional materials. nih.gov Quaternary ammonium compounds (QACs) are known to be effective against a broad spectrum of microbes and can be integrated into various materials to impart antimicrobial properties. nih.govmdpi.com The general structure of QACs includes a positively charged nitrogen atom covalently bonded to four organic groups, which can be varied to tune the material's properties. rsc.org
The structure of Diponium bromide, featuring a triethylammonium (B8662869) group, makes it a candidate for the development of such functional polymers. wikipedia.org The triethylammonium moiety could be incorporated into polymer chains, potentially creating materials with self-sterilizing surfaces suitable for biomedical applications. rsc.org For instance, polymers functionalized with quaternary ammonium groups have been shown to exhibit significant antimicrobial activity by disrupting the cell walls of a broad spectrum of microorganisms. rsc.org While specific research on incorporating this compound into functional materials is not yet widely published, the principles underlying the use of related QACs suggest a promising future direction.
The dicyclopentylacetoxy portion of this compound also presents interesting possibilities for material design. The bulky, hydrophobic nature of the dicyclopentyl groups could be leveraged to create surfaces with specific wetting properties or to enhance the compatibility of the molecule with non-polar polymer matrices. The combination of the charged quaternary ammonium head and the hydrophobic tail gives this compound an amphiphilic character, which is a key feature of surfactants. mdpi.com This suggests potential applications in the formulation of specialized emulsions, foams, or coatings.
Application of Machine Learning and Artificial Intelligence for Predictive Chemical Design
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. These technologies can analyze vast datasets to predict the properties of chemical compounds, accelerating the design of new molecules with desired characteristics. greenstonebio.comacs.org For anticholinergic drugs like this compound, AI tools are being developed to better predict their potential side effects and to design safer alternatives. labmanager.com
One notable development is the International Anticholinergic Cognitive Burden Tool (IACT), which utilizes natural language processing and chemical structure analysis to identify medications with anticholinergic effects. labmanager.comnih.gov This type of tool could be applied to this compound and its derivatives to predict their anticholinergic burden and guide the design of analogs with a more favorable therapeutic index. nih.gov By analyzing the relationship between the chemical structures of various anticholinergic compounds and their biological activities, ML models can identify key structural features that contribute to both efficacy and adverse effects. kent.ac.uk
Furthermore, AI and ML can be used to explore the vast chemical space around the this compound scaffold. Generative models can propose novel molecular structures that are predicted to have improved properties, such as enhanced binding affinity for specific muscarinic receptor subtypes or novel functionalities for material science applications. arxiv.org For example, ML models are being trained to predict the properties of quaternary ammonium compounds for applications in anion exchange membranes, demonstrating the potential for these computational tools to guide the synthesis of new materials. acs.org
Exploration of this compound as a Probe in Fundamental Biological Research (non-clinical)
This compound's activity as a muscarinic receptor antagonist makes it a potential tool for fundamental biological research. Radiolabeled or fluorescently tagged probes are invaluable for studying the distribution, density, and function of receptors in biological systems. nih.govroyalsocietypublishing.org While specific probes based on this compound have not been extensively reported, the development of such tools is a logical extension of its known pharmacology.
Quaternary ammonium compounds have been successfully incorporated into fluorescent probes for live-cell imaging. acs.orgnih.govnih.gov The positive charge of the quaternary ammonium group can enhance water solubility and facilitate interaction with cell membranes. mdpi.com A fluorescent derivative of this compound could potentially be used to visualize muscarinic receptors in real-time, providing insights into their role in cellular signaling pathways. The design of such probes often involves balancing hydrophilicity and lipophilicity to ensure optimal performance in a biological environment. nih.gov
The development of irreversible affinity labels, including photoaffinity labels, is another important area of probe design. pnas.org These tools form a covalent bond with their target receptor, which allows for the isolation and detailed biochemical characterization of the receptor protein. pnas.org An appropriately modified version of this compound could be engineered to act as a photoaffinity label for muscarinic receptors, contributing to a deeper understanding of their structure and function. nih.gov
Advanced Methodologies for Structural-Activity Relationships (SAR) beyond Traditional Models
Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. Advanced computational methodologies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling, offer powerful tools for elucidating these relationships. nih.govdovepress.comnih.govmdpi.com These methods go beyond traditional SAR by considering the three-dimensional properties of molecules and their interactions with their biological targets.
For muscarinic antagonists, 3D-QSAR studies have been successfully used to build predictive models of their activity. nih.govnih.gov These models can identify the key steric and electronic features of the molecules that are essential for high-affinity binding to the receptor. A 3D-QSAR model for a series of compounds including this compound could reveal the importance of the dicyclopentyl groups and the quaternary ammonium moiety for its antispasmodic activity. mdpi.comtubitak.gov.trnih.gov
Pharmacophore modeling is another powerful technique that can be used to identify the essential features of a group of active molecules. dovepress.comnih.govresearchgate.netnih.govmdpi.com A pharmacophore model for muscarinic antagonists could include features such as a hydrogen bond acceptor, a hydrophobic group, and a positively charged center, all of which are present in the structure of this compound. dovepress.comnih.gov Such a model could be used to virtually screen large chemical databases to identify novel compounds with potential antispasmodic activity. researchgate.net These advanced computational approaches provide a rational basis for the design of new and improved analogs of this compound. frontiersin.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H38BrNO2 | nih.govontosight.ai |
| Molecular Weight | 404.4 g/mol | ontosight.ai |
| IUPAC Name | {2-[(2,2-dicyclopentylacetyl)oxy]ethyl}triethylazanium bromide | nih.gov |
| CAS Registry Number | 2001-81-2 | nih.gov |
| Chemical Class | Quaternary ammonium salt | nih.govontosight.ai |
Table 2: Emerging Research Applications of this compound and Related Quaternary Ammonium Compounds
| Research Area | Potential Application of this compound | Supporting Research on Related Compounds |
| Functional Materials | Development of antimicrobial polymers and surfaces. | Quaternary ammonium moieties are incorporated into polymers for antimicrobial properties. nih.govmdpi.comrsc.org |
| Artificial Intelligence | Predictive modeling of anticholinergic effects and design of novel analogs. | AI/ML models are used to predict the properties of anticholinergic drugs and quaternary ammonium compounds. labmanager.comacs.orgkent.ac.ukarxiv.org |
| Biological Probes | Fluorescent or radiolabeled probes for studying muscarinic receptors. | Quaternary ammonium compounds are used in fluorescent probes for live-cell imaging. acs.orgnih.govnih.govmdpi.com |
| Advanced SAR | 3D-QSAR and pharmacophore modeling to guide the design of new antispasmodics. | 3D-QSAR and pharmacophore models are established for muscarinic antagonists. nih.govdovepress.comnih.govnih.gov |
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing Diponium bromide?
Methodological Answer:
this compound synthesis typically involves controlled anion-exchange reactions or direct bromination under inert atmospheres. Key steps include:
- Precursor Preparation : Use stoichiometric ratios of diponium precursors (e.g., diponium hydroxide) with hydrobromic acid, ensuring pH control to avoid side reactions.
- Purification : Employ recrystallization in anhydrous solvents (e.g., ethanol or acetonitrile) to minimize hygroscopicity.
- Characterization : Validate purity via X-ray diffraction (XRD) for crystallinity, nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C and Br-79/81 NMR), and ion chromatography for bromide ion quantification .
- Reproducibility : Document temperature, solvent polarity, and reaction time systematically, as minor variations can alter crystal morphology .
Basic: How can researchers assess the hygroscopic stability of this compound for long-term storage?
Methodological Answer:
Design a stability study using:
- Controlled Environments : Store samples in desiccators with varying relative humidity (RH: 10–90%) and monitor mass changes via thermogravimetric analysis (TGA).
- Kinetic Analysis : Fit data to the Guggenheim-Anderson-de Boer (GAB) model to quantify moisture adsorption isotherms.
- Structural Integrity : Pair with periodic XRD to detect hydrate formation or amorphous phase transitions .
- Benchmarking : Compare with analogous bromides (e.g., cesium bromide) to contextualize stability thresholds .
Advanced: How should researchers resolve contradictions in reported thermal decomposition profiles of this compound?
Methodological Answer:
Address discrepancies through:
- Multi-Method Validation : Combine differential scanning calorimetry (DSC) , Fourier-transform infrared spectroscopy (FTIR) , and mass spectrometry (MS) to differentiate between decomposition pathways (e.g., bromide release vs. organic ligand degradation).
- In Situ Monitoring : Use synchrotron-based XRD to track phase changes in real-time under controlled atmospheres (e.g., N₂ vs. O₂).
- Statistical Comparison : Apply principal component analysis (PCA) to published datasets to identify outliers or systematic errors in heating rates or sample preparation .
Advanced: What computational strategies are effective for modeling this compound’s interaction with polar solvents?
Methodological Answer:
Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) frameworks:
- Solvent Parameterization : Use COSMO-RS to predict solubility and solvation free energies in protic (e.g., water) and aprotic solvents (e.g., DMSO).
- Electronic Structure Analysis : Perform density functional theory (DFT) calculations to map charge distribution and dipole moments, correlating with experimental dielectric constant measurements.
- Validation : Cross-check with Raman spectroscopy to confirm predicted vibrational modes of solvent-cation interactions .
Intermediate: How to optimize experimental conditions for studying this compound’s ionic conductivity?
Methodological Answer:
Employ impedance spectroscopy with:
- Electrode Selection : Use blocking electrodes (e.g., platinum) to minimize interfacial reactions.
- Temperature Gradients : Measure conductivity across 25–200°C to distinguish intrinsic ion mobility from grain-boundary effects.
- Data Interpretation : Fit results to the Arrhenius equation or Vogel-Tammann-Fulcher (VTF) model depending on phase (crystalline vs. glassy) .
Advanced: What mechanistic approaches elucidate this compound’s role in catalytic systems?
Methodological Answer:
Investigate via:
- Kinetic Isotope Effects (KIE) : Substitute bromide with ⁸¹Br to track bond-breaking steps in catalysis.
- Operando Spectroscopy : Use X-ray absorption near-edge structure (XANES) to monitor oxidation states during reaction cycles.
- Surface Analysis : Apply scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to map bromide distribution on catalyst surfaces .
Intermediate: How to design a study comparing this compound’s reactivity with other quaternary ammonium bromides?
Methodological Answer:
Adopt a factorial design:
- Variables : Vary alkyl chain lengths, counterion sizes, and solvent polarities.
- Reactivity Metrics : Quantify nucleophilicity via Swain-Scott parameters or electrochemical methods (e.g., cyclic voltammetry).
- Statistical Modeling : Use ANOVA to isolate structural factors (e.g., steric hindrance) influencing reactivity .
Advanced: What strategies mitigate experimental artifacts in this compound’s photoluminescence studies?
Methodological Answer:
Minimize artifacts by:
- Light Source Calibration : Use monochromators to standardize excitation wavelengths and intensities.
- Environmental Controls : Conduct experiments in gloveboxes to eliminate oxygen/water interference.
- Baseline Correction : Subtract solvent/ligand background signals using time-resolved photoluminescence (TRPL) .
Basic: What analytical techniques are critical for confirming this compound’s phase purity?
Methodological Answer:
Combine:
- Powder XRD with Rietveld refinement to quantify crystalline phases.
- Elemental Analysis (EA) for C/H/N/Br stoichiometry verification.
- Dynamic Vapor Sorption (DVS) to detect amorphous content via humidity-induced recrystallization .
Advanced: How can researchers integrate this compound into hybrid perovskite systems for optoelectronic applications?
Methodological Answer:
Optimize via:
- Layer-by-Layer Deposition : Use spin-coating with antisolvent quenching to control crystallization kinetics.
- Interface Engineering : Introduce self-assembled monolayers (e.g., PEABr analogs) to reduce defect density at perovskite interfaces.
- Performance Metrics : Evaluate via external quantum efficiency (EQE) and ultraviolet photoelectron spectroscopy (UPS) to correlate structural and electronic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
